molecular formula C9H16O3 B052911 Glycerol alpha,alpha'-Diallyl Ether CAS No. 17018-07-4

Glycerol alpha,alpha'-Diallyl Ether

Cat. No.: B052911
CAS No.: 17018-07-4
M. Wt: 172.22 g/mol
InChI Key: OFLGYLDXUIXHQY-UHFFFAOYSA-N
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Description

It is a colorless liquid that is soluble in many organic solvents such as ether, methanol, and dichloromethane . This compound is used as an intermediate in organic synthesis and has applications in various fields including chemistry, biology, medicine, and industry.

Chemical Reactions Analysis

2-Propanol, 1,3-bis(2-propenyloxy)- undergoes various types of chemical reactions including oxidation, reduction, and substitution. Common reagents used in these reactions include sodium borohydride for reduction and various oxidizing agents for oxidation . The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can lead to the formation of aldehydes or carboxylic acids, while reduction can yield alcohols .

Mechanism of Action

The mechanism of action of 2-Propanol, 1,3-bis(2-propenyloxy)- involves its interaction with various molecular targets and pathways. For example, its antifungal activity is thought to be due to its ability to disrupt the cell membrane of fungi, leading to cell death . The specific molecular targets and pathways involved in its other applications are still under investigation.

Comparison with Similar Compounds

Properties

IUPAC Name

1,3-bis(prop-2-enoxy)propan-2-ol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O3/c1-3-5-11-7-9(10)8-12-6-4-2/h3-4,9-10H,1-2,5-8H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OFLGYLDXUIXHQY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CCOCC(COCC=C)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID2066145
Record name 2-Propanol, 1,3-bis(2-propenyloxy)-
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Molecular Weight

172.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

17018-07-4
Record name 1,3-Bis(2-propen-1-yloxy)-2-propanol
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=17018-07-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
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Record name 2-Propanol, 1,3-bis(2-propen-1-yloxy)-
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Record name 2-Propanol, 1,3-bis(2-propen-1-yloxy)-
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Record name 2-Propanol, 1,3-bis(2-propenyloxy)-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name Glycerol alpha,alpha'-Diallyl Ether
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